molecular formula C11H15FO B13686763 4-(tert-Butoxy)-2-fluorotoluene

4-(tert-Butoxy)-2-fluorotoluene

Cat. No.: B13686763
M. Wt: 182.23 g/mol
InChI Key: WHWXANVSKYBUJO-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-2-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-2-fluorotoluene typically involves the reaction of 4-chlorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an etherification process where the tert-butoxy group is introduced to the aromatic ring . Another method involves the use of tert-butyl peroxides in radical reactions to introduce the tert-butoxy group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-fluorotoluene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(tert-butoxy)-2-fluorobenzaldehyde or 4-(tert-butoxy)-2-fluorobenzoic acid.

    Reduction: Formation of 4-(tert-butoxy)-2-fluorobenzyl alcohol or this compound.

    Substitution: Formation of various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butoxy)-2-fluorotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-fluorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form reactive intermediates, which can then participate in further chemical reactions. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxy)-2-fluorotoluene is unique due to the presence of both a tert-butoxy group and a fluorine atom on the aromatic ring. This combination imparts distinct reactivity and stability characteristics, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

2-fluoro-1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-5-6-9(7-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

WHWXANVSKYBUJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)(C)C)F

Origin of Product

United States

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